(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE chemical properties
(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE chemical properties
The following technical guide details the chemical properties, synthesis, and application of (1,3-Dioxolan-2-ylethyl)zinc bromide , a specialized organozinc reagent used primarily in advanced organic synthesis for the introduction of masked aldehyde functionalities.
Strategic Reagent for C(sp³)–C(sp²) Bond Formation
Executive Summary
(1,3-Dioxolan-2-ylethyl)zinc bromide is a functionalized alkylzinc reagent that serves as a nucleophilic equivalent of a propanal moiety. By carrying a dioxolane-protected aldehyde, this reagent allows medicinal chemists to introduce a three-carbon aldehyde chain into aryl or vinyl halides via Palladium- or Nickel-catalyzed cross-coupling (Negishi coupling). Its primary utility lies in its high functional group tolerance and the ability to bypass the stability issues associated with naked aldehyde enolates or Grignard reagents.
Chemical Identity & Physical Properties
This reagent is typically supplied as a solution in Tetrahydrofuran (THF), as the neat organozinc species is pyrophoric and difficult to handle.
| Property | Data |
| Chemical Name | (1,3-Dioxolan-2-ylethyl)zinc bromide |
| CAS Number | 307531-83-5 (0.5 M in THF) |
| Molecular Formula | C₅H₉BrO₂Zn |
| Molecular Weight | 246.42 g/mol |
| Structure | BrZn–CH₂–CH₂–CH(OCH₂CH₂O) |
| Appearance | Clear to slightly cloudy, dark amber liquid |
| Density | ~0.984 g/mL (0.5 M in THF) |
| Concentration | Typically 0.5 M (Titration required before use) |
| Solvent | Tetrahydrofuran (THF) |
Synthesis & Activation Methodologies
The preparation of (1,3-Dioxolan-2-ylethyl)zinc bromide relies on the direct insertion of metallic zinc into 2-(2-bromoethyl)-1,3-dioxolane . However, standard zinc dust often fails due to the surface oxide layer. Two primary activation protocols are field-proven to ensure high-yield insertion.
Protocol A: Knochel Activation (LiCl-Mediated)
This is the modern standard, producing a more soluble and reactive species, often described as a zincate-like species
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Activation: Zinc dust (1.5 equiv) is treated with 5 mol% LiCl in anhydrous THF.
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Drying: The mixture is heated to 60°C under high vacuum to remove water traces, then treated with catalytic iodine or 1,2-dibromoethane (5 mol%) to depassivate the surface.
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Insertion: The precursor 2-(2-bromoethyl)-1,3-dioxolane is added.[1] The mixture is stirred at 30–50°C.
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Result: Formation of the organozinc reagent is usually quantitative within 2–4 hours.
Protocol B: Rieke Zinc
For recalcitrant substrates, Rieke Zinc (
Visualization: Synthesis Pathway
Figure 1: Oxidative insertion pathway using LiCl-mediated Zinc activation.
Mechanistic Reactivity: The Negishi Coupling
The core application of this reagent is the Negishi Cross-Coupling . Unlike Boronic acids (Suzuki), alkylzinc reagents transfer
The Challenge of -Hydride Elimination
Primary alkylzinc reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide possess
Solution: Use ligands that promote Reductive Elimination over
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Preferred Ligands: CPhos , SPhos , or RuPhos (Buchwald ligands) and PEPPSI-IPr catalysts.
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Mechanism: Bulky biaryl phosphines or NHC ligands increase the rate of reductive elimination, ensuring the alkyl group couples before it can eliminate.
Functional Group Tolerance
The dioxolane ring acts as a robust protecting group for the aldehyde. It is stable to:
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Basic conditions: Compatible with alkoxides, amines.
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Nucleophiles: Stable against Grignard or Lithiated species (if performed at low temp).
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Reductive conditions: Stable to hydrogenation (often).
It is unstable to:
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Lewis Acids: Strong Lewis acids can cleave the acetal.
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Aqueous Acid: Used for deprotection.
Visualization: Catalytic Cycle (Negishi)
Figure 2: Negishi cycle emphasizing the competition between productive coupling and beta-hydride elimination.
Experimental Workflow: Coupling & Deprotection
The following protocol outlines the standard workflow for coupling this reagent with an aryl bromide, followed by aldehyde release.
Step 1: Negishi Coupling[9][12][13]
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Setup: Flame-dry a Schlenk flask and purge with Argon.
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Catalyst Loading: Add
(2 mol%) and SPhos (4 mol%) or CPhos . -
Substrate: Add the Aryl Bromide (1.0 equiv) in dry THF.
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Reagent Addition: Add (1,3-Dioxolan-2-ylethyl)zinc bromide (1.2–1.5 equiv) dropwise at room temperature.
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Note: Slow addition prevents homocoupling of the zinc reagent.
-
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Reaction: Stir at 25–60°C (substrate dependent) for 2–12 hours. Monitor by LCMS.
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Quench: Quench with saturated
. Extract with EtOAc.
Step 2: Deprotection (Aldehyde Release)
The coupled product contains the masked aldehyde. To reveal it:
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Solvent: Dissolve the crude intermediate in THF/Water (4:1).
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Acid: Add 1M HCl (5 equiv) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.
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Hydrolysis: Stir at RT for 1–4 hours. The dioxolane hydrolyzes to the aldehyde.
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Result:
(3-Arylpropanal).
Visualization: Deprotection Logic
Figure 3: Hydrolytic cleavage of the dioxolane ring to unmask the reactive aldehyde.
Handling, Stability & Safety
As an organozinc reagent, strict safety protocols are non-negotiable.
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Pyrophoricity: While THF solutions are less pyrophoric than neat dialkylzincs, they can still ignite on contact with cellulose (paper towels) or dry air. Always use positive pressure inert gas (Nitrogen/Argon).
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Moisture Sensitivity: Reacts violently with water to release flammable gas (Ethylene/Ethane derivatives) and
. -
Storage: Store at 2–8°C under Argon. Over time, white precipitates (Zinc salts) may form; titration is recommended if the bottle has been stored for >1 month.
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Titration: The concentration should be verified using iodine titration or by reacting an aliquot with a known mass of iodine in THF and back-titrating.
References
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Sigma-Aldrich. (1,3-Dioxolan-2-ylethyl)zinc bromide Technical Data Sheet. Link
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Krasovskiy, A., & Knochel, P. (2006).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational work on LiCl-mediated Zn insertion). Link
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Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". Journal of the American Chemical Society, 131(22), 7532–7533. (Describes ligand effects like CPhos). Link
- Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis". Wiley-Interscience. (General reference for Negishi coupling mechanisms).
